molecular formula C22H40O6 B12566770 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate CAS No. 192180-46-4

3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate

Cat. No.: B12566770
CAS No.: 192180-46-4
M. Wt: 400.5 g/mol
InChI Key: GJSMDIBTZYLARF-UHFFFAOYSA-N
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Description

3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate is a chemical compound with the molecular formula C22H40O6. . This compound is characterized by its ester functional groups and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate typically involves esterification reactions. One common method is the reaction of 4-methylhexanoic acid with 1,2,3-propanetriol (glycerol) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-Methylhexanoic acid and glycerol.

    Transesterification: New esters and alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of polymers, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate involves its interaction with specific molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active components such as 4-methylhexanoic acid and glycerol. These components can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate is unique due to its specific ester configuration and the presence of the 4-methylhexanoic acid moiety. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

192180-46-4

Molecular Formula

C22H40O6

Molecular Weight

400.5 g/mol

IUPAC Name

2,3-di(hexanoyloxy)propyl 4-methylhexanoate

InChI

InChI=1S/C22H40O6/c1-5-8-10-12-20(23)26-16-19(28-22(25)13-11-9-6-2)17-27-21(24)15-14-18(4)7-3/h18-19H,5-17H2,1-4H3

InChI Key

GJSMDIBTZYLARF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(COC(=O)CCC(C)CC)OC(=O)CCCCC

Origin of Product

United States

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